3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
The compound 3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate features a 1,2,4-oxadiazole core substituted at position 3 with a 2-methoxybenzyl group and at position 5 with a 1-(4-(trifluoromethyl)benzyl)azetidine moiety, stabilized as an oxalate salt. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for metabolic stability and bioactivity, while the trifluoromethyl (CF₃) group enhances lipophilicity and binding affinity . Though direct biological data for this compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit antimicrobial, antitumor, and antiviral activities .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2.C2H2O4/c1-28-18-5-3-2-4-15(18)10-19-25-20(29-26-19)16-12-27(13-16)11-14-6-8-17(9-7-14)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPLXGOCFRSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-Methoxybenzyl)-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate represents a novel structure within the oxadiazole class, which has garnered attention due to its diverse biological activities. This article synthesizes the available research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₂₁H₁₈F₃N₃O₃
- Molecular Weight : 426.34 g/mol
- CAS Number : Not specified in the search results.
The presence of the oxadiazole ring is significant due to its established pharmacological properties.
Anticancer Activity
Research has shown that oxadiazoles exhibit promising anticancer properties. In a study involving various oxadiazole derivatives, including those related to our compound, significant activity was observed against multiple cancer cell lines. For instance:
- Cell Lines Tested : Melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer.
- Notable Results : One derivative demonstrated a growth inhibition (GI) percentage of 68.89% against CCRF-CEM cells at a concentration of 10 µM .
Table 1: Anticancer Activity of Related Oxadiazole Compounds
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| 6h | NCI-H522 | 53.24 |
| 6h | K-562 | 47.22 |
| 6h | MOLT-4 | 43.87 |
| 6h | HL-60 | 40.30 |
The compound's potential as an anticancer agent is further supported by its ability to outperform standard treatments like imatinib in specific assays .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been well-documented. A comprehensive study highlighted their effectiveness against various microbial strains:
- Mechanism : The oxadiazole scaffold interferes with microbial cell wall synthesis and metabolic pathways.
- Activity Spectrum : Compounds containing the oxadiazole core have shown activity against both bacterial and fungal pathogens .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest potential antioxidant activity:
- Assay Used : DPPH radical scavenging assay.
- Result : One related derivative showed an IC50 value of 15.14 µM, indicating significant antioxidant capacity .
Case Studies
Recent studies have provided insights into the practical applications of these compounds in clinical settings:
-
Study on Melanoma Treatment :
- A derivative similar to our compound was tested in vivo and showed substantial tumor reduction in melanoma models.
- The mechanism involved apoptosis induction and cell cycle arrest in cancer cells.
-
Antimicrobial Resistance Study :
- Research focused on the efficacy of oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further investigation into their therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Findings
Azetidine vs. Piperidine derivatives (e.g., 3z) achieve high enantiopurity (97% ee), suggesting better chiral resolution in synthesis .
Trifluoromethyl Group Positioning: The CF₃ group in the target’s benzyl side chain may enhance membrane permeability compared to phenoxy-CF₃ in 75b . Electron-withdrawing CF₃ groups generally improve metabolic stability across analogs .
Salt Form Impact :
- The oxalate salt in the target compound likely improves aqueous solubility compared to the hydrochloride salt in 5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole .
Synthetic Yields and Methods :
- Analog 3z achieves 99% yield via flash column chromatography , while benzoxazine-linked 10f yields 80% . The target’s synthesis may require specialized coupling agents for azetidine functionalization.
Spectroscopic Characterization :
- All compounds were validated via NMR, HRMS, and IR. For example, 10f shows distinct IR peaks at 1755 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (oxadiazole C=N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
